molecular formula C11H12N2O3 B1601244 Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate CAS No. 65547-91-3

Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate

Cat. No.: B1601244
CAS No.: 65547-91-3
M. Wt: 220.22 g/mol
InChI Key: YAWKYANZHHPEKX-UHFFFAOYSA-N
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Description

Historical Context of Indole Carboxylate Derivatives in Organic Chemistry

The development of indole carboxylate derivatives traces its origins to the foundational work on indole chemistry that began with the study of the natural dye indigo in the mid-19th century. Adolf von Baeyer's pioneering research in 1866, which involved the reduction of oxindole to indole using zinc dust, established the fundamental synthetic pathways that would later enable the exploration of more complex indole derivatives. The name indole itself derives from a portmanteau of "indigo" and "oleum," reflecting its historical isolation from indigo dye treatment with oleum.

The progression from simple indole structures to sophisticated carboxylate derivatives gained momentum throughout the 20th century as researchers recognized the profound biological significance of indole-containing compounds. Indole-3-carboxylic acid, the parent compound of this compound, was identified as both a human metabolite and bacterial metabolite, establishing its importance in biological systems. This discovery catalyzed extensive research into various indole carboxylate modifications, including esterification and amino substitution patterns.

The synthetic methodology for producing complex indole carboxylates underwent significant advancement with the development of one-pot synthetic approaches. Researchers successfully demonstrated efficient solution-phase synthetic methods for generating 2-amino-indole-3-carboxamides and analogous compounds from 2-halonitrobenzene precursors and cyanoacetamides. These methodological improvements involved nucleophilic aromatic substitution reactions followed by reductive cyclization processes, establishing robust synthetic pathways for accessing diverse indole carboxylate derivatives.

The emergence of N-hydroxy-2-aminoindoles as a distinct class of compounds represented a significant milestone in indole chemistry. Research demonstrated that catalytic hydrogenation of 2-nitrophenylacetonitriles bearing electron-withdrawing substituents could yield N-hydroxy-2-aminoindoles as major products in yields ranging from 20 to 66 percent. This synthetic breakthrough provided new avenues for accessing hydroxylated amino indole derivatives, including compounds closely related to this compound.

Significance of Functional Group Substitution in Indole-Based Compounds

The strategic placement of functional groups on the indole scaffold fundamentally alters both the chemical reactivity and biological activity of the resulting compounds. In this compound, the simultaneous presence of amino, hydroxy, and ester functionalities creates a complex electronic environment that influences molecular behavior in multiple dimensions.

The amino group positioned at carbon-2 of the indole ring significantly impacts the electronic distribution throughout the aromatic system. Research has demonstrated that amino substitution on indole rings can dramatically affect photophysical properties, with substitutions influencing both the energy levels of electronic transitions and fluorescence emission characteristics. Specifically, electrophilic substitutions on the benzyl ring of indole structures have been shown to simultaneously raise the energy of certain electronic transitions while lowering others, creating substantial energetic separations between different electronic states.

The hydroxyl functionality at the nitrogen position introduces additional complexity through its potential for hydrogen bonding interactions and its influence on the indole ring's electron density. Studies of hydroxylated indole derivatives have revealed that hydroxy substitutions can eliminate typical Stokes shifts observed in polar solvents, fundamentally altering the photophysical behavior of these compounds. This property has particular significance for 6-hydroxyindole derivatives, which demonstrate unique emission characteristics that differ substantially from their non-hydroxylated counterparts.

The carboxylate ester group at position 3 serves multiple functional roles, acting both as an electron-withdrawing substituent and as a reactive site for further chemical modifications. Research on indole-3-carboxylic acid derivatives has established that the carboxyl group at position 3 is essential for biological activity in certain applications, with compounds lacking this functionality showing dramatically reduced potency. For instance, in studies of cysteinyl leukotriene receptor antagonists, removal of the indole-2-carboxylic acid moiety resulted in approximately 47-fold decreases in biological activity.

Functional Group Position Electronic Effect Synthetic Accessibility Biological Relevance
2-Amino Electron-donating High via reductive cyclization Enhances receptor binding
1-Hydroxy Electron-donating Moderate via specialized reduction Modifies photophysical properties
3-Carboxylate Electron-withdrawing High via esterification Essential for activity retention

The collective influence of these three functional groups creates a unique chemical environment that distinguishes this compound from other indole derivatives. The electron-donating effects of the amino and hydroxy groups partially counterbalance the electron-withdrawing nature of the carboxylate ester, resulting in a moderately activated indole system that retains reactivity toward electrophilic substitution while maintaining stability under standard laboratory conditions.

Synthetic studies have revealed that the combination of these functional groups enables diverse chemical transformations while preserving the integrity of the indole core structure. The amino group provides sites for acylation and alkylation reactions, the hydroxy group offers opportunities for etherification and esterification, and the carboxylate ester can undergo hydrolysis, reduction, or coupling reactions. This multifunctional nature positions this compound as a versatile synthetic intermediate capable of generating libraries of structurally related compounds through selective functionalization strategies.

Properties

IUPAC Name

ethyl 2-amino-1-hydroxyindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(14)9-7-5-3-4-6-8(7)13(15)10(9)12/h3-6,15H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWKYANZHHPEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495196
Record name Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65547-91-3
Record name Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) Step

The initial step involves the reaction of 2-chloronitrobenzene with ethyl cyanoacetate under basic conditions to form an adduct that serves as a precursor to the indole ring. A comprehensive solvent and base screening was conducted to optimize this step, as summarized in Table 1.

Table 1. Optimization of S_NAr Reaction Conditions

Entry 2-Chloronitrobenzene (M) Ethyl Cyanoacetate (equiv) Solvent Base (equiv) Temp (°C) Conversion (%)
1 0.25 2 MeCN Triethylamine (5) 50 8
4 0.5 2 DMF 1,1,3,3-Tetramethylguanidine (3) 40 98
7 0.25 2 DCM 1,1,3,3-Tetramethylguanidine (3) 40 100
10 0.25 2 DMF K2CO3 (5) 40 100
13 0.25 2 EtOAc/MeCN (5:1) 1,1,3,3-Tetramethylguanidine (2.5) 50 >98
15 0.25 2 MeCN 1,1,3,3-Tetramethylguanidine (3) 50 100

Notes:

  • TMG (1,1,3,3-Tetramethylguanidine) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) were interchangeable with no effect on yield or purity.
  • DCM and MeCN emerged as the most effective solvents for quantitative conversion.
  • Reaction times were typically 1 hour under microwave irradiation.

This step yields the intermediate (S_NAr adduct) in high conversion and purity, setting the stage for subsequent cyclization.

Reductive Cyclization to Indole Core

The adduct from the S_NAr step undergoes reductive cyclization under heterogeneous hydrogenation conditions. This step converts the nitro group and cyano functionality into the indole ring system with the ester group intact at the 3-position.

  • Solvent compatibility is crucial; although DCM was excellent for the S_NAr step, it was incompatible with hydrogenation.
  • Ethyl acetate (EtOAc) mixed with ethanol (EtOH) and acetic acid as an additive was found optimal for the hydrogenation step.
  • Continuous flow hydrogenation reactors were employed to enhance scalability and control.

This step efficiently produces the ethyl 1-hydroxy-1H-indole-3-carboxylate intermediate, which can then be further functionalized.

Functional Group Transformations to Final Product

The final transformations involve:

  • Introduction of the amino group at the 2-position.
  • Hydroxylation at the 1-position (forming the 1-hydroxyindole structure).
  • Retention of the ethyl ester at the 3-position.

In some reported synthetic routes, condensation with hydrazine followed by cyclization using carbonyl donors like carbonyldiimidazole (CDI) or triphosgene has been used to achieve the desired substitution pattern on the indole ring.

Continuous Flow Synthesis and Scale-Up

A significant advancement in the preparation of this compound is the application of continuous flow chemistry techniques:

  • Two stock solutions (aryl chloride and ethyl cyanoacetate with base) are mixed and passed through a heated coil reactor at 50 °C.
  • Quenching is performed inline with 1 M HCl followed by phase separation using a membrane separator.
  • Flow rates up to 2 mL/min were achieved with quantitative conversion.
  • Challenges such as emulsion formation and precipitate handling were addressed by solvent optimization and reactor design modifications.
  • The process demonstrated stable operation for over 14 hours with yields of 94–96% for the intermediate.

Summary Table of Preparation Steps

Step Key Reagents/Conditions Solvent(s) Yield/Conversion Notes
S_NAr Reaction 2-Chloronitrobenzene + Ethyl cyanoacetate + TMG/DBU DCM, MeCN, DMF, EtOAc/MeCN 98–100% conversion Optimized for solvent/base/temperature
Reductive Cyclization Heterogeneous hydrogenation with acetic acid additive EtOAc/EtOH High yield Continuous flow hydrogenation
Amination & Hydroxylation Hydrazine condensation + cyclization with CDI or triphosgene Various Moderate to high Functionalization to final compound
Purification Extraction, drying, solvent evaporation - 94–96% isolated yield Inline quenching and phase separation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate (CAS 945655-38-9)
  • Structure: Phenyl substitution at position 2 and amino group at position 5.
  • Molecular Formula : C₁₇H₁₆N₂O₂; Molecular Weight : 280.32 g/mol .
  • Key Differences :
    • The phenyl group increases hydrophobicity (XLogP3 = 3.2 vs. target compound’s undefined but likely lower due to -OH) .
    • Higher molecular weight and steric bulk may reduce solubility compared to the target compound.
  • Applications : Used in synthetic organic chemistry pipelines, with documented synthesis routes .
2.2 Methyl 5-amino-1H-indole-3-carboxylate (CAS 686747-19-3)
  • Structure: Methyl ester at position 3 and amino group at position 4.
  • Molecular Formula : Likely C₁₀H₁₀N₂O₂ (estimated); Molecular Weight : ~206.2 g/mol .
  • Key Differences :
    • Smaller ester group (methyl vs. ethyl) may reduce metabolic stability.
    • Absence of hydroxyl group diminishes hydrogen-bonding capacity.
  • Physicochemical Impact : Lower molecular weight could enhance membrane permeability but reduce target specificity.
2.3 Methyl 6-amino-4-indolecarboxylate (CAS 103956-00-9)
  • Structure: Amino group at position 6 and carboxylate at position 4.
  • Molecular Formula : Likely C₁₀H₁₀N₂O₂; Molecular Weight : ~206.2 g/mol .
  • Key Differences :
    • Unconstitutional substitution pattern (positions 4 and 6) alters electronic distribution.
    • Lacks hydroxyl and ethyl ester groups, reducing solubility and synthetic versatility.
2.4 Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate (CAS 828931-75-5)
  • Structure: Cyano (-CN) group at position 6.
  • Molecular Formula : C₁₂H₁₁N₃O₂; Molecular Weight : 241.24 g/mol .
  • Key Differences: Strong electron-withdrawing cyano group increases acidity and reactivity. Potential for enhanced pharmacological activity due to polarity and electronic effects.

Biological Activity

Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate (E2A1HIC) is a compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

E2A1HIC has the molecular formula C11H12N2O3C_{11}H_{12}N_2O_3 and a molecular weight of approximately 220.22 g/mol. Its structure features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of amino, hydroxy, and carboxylate functional groups contributes to its diverse chemical properties and potential biological activities .

E2A1HIC's biological activity can be attributed to its interaction with various biochemical pathways:

  • Antiviral Activity : Indole derivatives, including E2A1HIC, have shown promise in antiviral research, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways .
  • Anticancer Effects : Studies indicate that E2A1HIC may exhibit cytotoxic effects on cancer cells while sparing normal cells. It has been suggested that compounds in the indole family can induce apoptosis in cancer cells by modulating apoptotic pathways .
  • Antimicrobial Properties : E2A1HIC has been explored for its antimicrobial activities against various pathogens, potentially serving as a lead compound for developing new antibiotics .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study investigated the cytotoxic effects of various indole derivatives on breast cancer cell lines (MCF-7). The MTT assay revealed that E2A1HIC and related compounds exhibited significant cytotoxicity against MCF-7 cells while showing minimal toxicity to normal human dermal fibroblasts . This selectivity highlights the potential of E2A1HIC as a therapeutic candidate for targeted cancer therapies.
  • Antiviral Research :
    Research on indole derivatives indicated their ability to inhibit viral replication. E2A1HIC was included in studies assessing its effectiveness against specific viruses, demonstrating potential as an antiviral agent through mechanisms that may involve blocking viral entry or replication .
  • Antimicrobial Activity :
    In another study, E2A1HIC was tested against various bacterial strains. Results indicated that it possesses notable antimicrobial properties, making it a candidate for further development as an antibiotic .

Data Tables

Biological Activity Mechanism Target Cells/Pathogens Reference
CytotoxicityInduces apoptosisMCF-7 breast cancer cells
AntiviralInhibits viral replicationVarious viruses
AntimicrobialDisrupts bacterial functionVarious bacterial strains

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorNucleophileCatalystSolventYield (%)
Ethyl 3-formyl-1H-indole-2-carboxylate2-aminothiazol-4(5H)-oneSodium acetateAcetic acid65–78

Advanced: How can conflicting crystallographic data for this compound be resolved during structural elucidation?

Answer:
Conflicts may arise from polymorphism, solvent inclusion, or twinning. Use:

  • SHELX refinement: Implement the SHELXL program for high-resolution small-molecule refinement, leveraging robust algorithms for handling twinned data .
  • Cross-validation: Compare X-ray diffraction (XRD) data with spectroscopic results (e.g., NMR, IR) to confirm functional groups .
  • Computational modeling: Validate crystal packing using density functional theory (DFT) to assess energetically favorable conformations .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization: Use a DMF/acetic acid mixture (1:1 v/v) to remove unreacted starting materials .
  • Column chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for intermediates with polar functional groups .
  • Washing protocols: Sequential washing with acetic acid, water, ethanol, and diethyl ether eliminates acidic byproducts .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition?

Answer:

  • Target selection: Prioritize enzymes with indole-binding pockets (e.g., tryptophan hydroxylase or cytochrome P450) based on structural similarity to known inhibitors .
  • Assay design: Use fluorescence-based assays to monitor real-time inhibition kinetics.
  • Control experiments: Include positive controls (e.g., known indole-based inhibitors) and validate results with molecular docking studies .

Q. Table 2: Example Biological Assay Parameters

Target EnzymeAssay TypeIC₅₀ (µM)Reference
Cytochrome P450 3A4Fluorescence quenching12.5 ± 1.2

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR: ¹H/¹³C NMR confirms substituent positions (e.g., amino and hydroxy groups at C2/C3) .
  • Mass spectrometry (MS): High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 263.09) .
  • IR spectroscopy: Identify N–H (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .

Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?

Answer:

  • DFT calculations: Simulate reaction pathways (e.g., nucleophilic attack at the aldehyde group) to identify transition states and energy barriers .
  • Molecular dynamics (MD): Model solvation effects in acetic acid to optimize reflux conditions .
  • SAR studies: Correlate electronic properties (e.g., HOMO-LUMO gaps) with observed biological activity .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation: Perform reactions in a fume hood due to acetic acid vapors .
  • Waste disposal: Collect organic waste separately and neutralize acidic residues before disposal .

Advanced: How can researchers address discrepancies in reported synthetic yields across studies?

Answer:

  • Reproducibility checks: Standardize solvent purity, temperature control, and catalyst batch.
  • Side-product analysis: Use LC-MS to identify byproducts (e.g., dimerized intermediates) .
  • Meta-analysis: Compare datasets from multiple sources (e.g., CAS entries, peer-reviewed syntheses) to identify outliers .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Scaffold for drug design: Modify the amino and hydroxy groups to develop kinase inhibitors or antimicrobial agents .
  • Probe synthesis: Label with fluorophores (e.g., fluorescein) for cellular uptake studies .

Advanced: How can advanced crystallography techniques improve structural resolution for derivatives?

Answer:

  • MicroED: Apply micro-electron diffraction for nanocrystalline samples .
  • Synchrotron XRD: Use high-brilliance X-rays to resolve disordered solvent molecules .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-1-hydroxy-1H-indole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.